5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the pyrimidine ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with a fluorinated alkylating agent under controlled conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted pyrimidine compounds.
Scientific Research Applications
5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with biological macromolecules. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit the function of enzymes involved in nucleic acid synthesis, leading to potential antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
Fluorodeoxyuridine: A fluorinated nucleoside analog with antiviral properties.
Fluorouridine: Used in the treatment of certain cancers.
Uniqueness
5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the prop-2-en-1-yl group and the fluorine atom
Properties
CAS No. |
91532-42-2 |
---|---|
Molecular Formula |
C9H11FN2O3 |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
5-fluoro-1-(2-prop-2-enoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O3/c1-2-4-15-5-3-12-6-7(10)8(13)11-9(12)14/h2,6H,1,3-5H2,(H,11,13,14) |
InChI Key |
YYQKZIUPYKDXRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCN1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.